molecular formula C24H21FN4O B10939213 6-cyclopropyl-N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939213
M. Wt: 400.4 g/mol
InChI Key: GBIIJTOVCWLFGQ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylphenyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl group, and subsequent functionalization with the dimethylphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain groups to achieve desired chemical properties.

    Substitution: Replacement of functional groups with other groups to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-BROMOPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-(3,4-DIMETHYLPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the fluorophenyl group may enhance its binding affinity or selectivity for certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21FN4O

Molecular Weight

400.4 g/mol

IUPAC Name

6-cyclopropyl-N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21FN4O/c1-14-7-10-17(11-15(14)2)27-24(30)18-12-21(16-8-9-16)28-23-19(18)13-26-29(23)22-6-4-3-5-20(22)25/h3-7,10-13,16H,8-9H2,1-2H3,(H,27,30)

InChI Key

GBIIJTOVCWLFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5)C

Origin of Product

United States

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